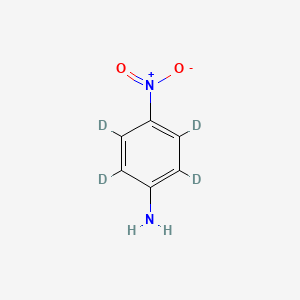
4-Nitroanilin-2,3,5,6-D4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitroaniline-2,3,5,6-D4, also known as 4-Nitrobenzen-2,3,5,6-d4-amine, is an isotopically labeled compound with the molecular formula C6H2D4N2O2 and a molecular weight of 142.15 g/mol . This compound is a derivative of 4-nitroaniline, where the hydrogen atoms at positions 2, 3, 5, and 6 are replaced by deuterium atoms. It is primarily used in scientific research, particularly in the field of proteomics .
Wissenschaftliche Forschungsanwendungen
4-Nitroaniline-2,3,5,6-D4 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Proteomics Research: It is used as a biochemical marker in proteomics research to study protein structures and functions.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals, including antibiotics and anti-inflammatory drugs.
Dye Production: It is used in the production of dyes and pigments for textiles and other materials.
Analytical Chemistry: It is used as a standard in analytical chemistry for the quantification and identification of various compounds.
Wirkmechanismus
Target of Action
4-Nitroaniline-2,3,5,6-D4 is a labelled analogue of 4-Nitroaniline
Mode of Action
It’s known that 4-nitroaniline, the compound it’s an analogue of, has a critical effect of methaemoglobin formation in humans and animals . Methaemoglobin is a form of hemoglobin that is altered such that it cannot bind oxygen, which in turn leads to methemoglobinemia, a condition characterized by a reduced ability of the blood to carry oxygen.
Biochemical Pathways
For instance, 4-Nitroaniline is known to induce mutations in bacteria and is clastogenic to mammalian cells .
Pharmacokinetics
It’s known that 4-nitroaniline, the compound it’s an analogue of, is primarily excreted in urine .
Result of Action
4-nitroaniline, the compound it’s an analogue of, is known to cause methaemoglobin formation in humans and animals . This can lead to methemoglobinemia, a condition characterized by a reduced ability of the blood to carry oxygen.
Action Environment
It’s known that 4-nitroaniline, the compound it’s an analogue of, is stable under normal conditions .
Biochemische Analyse
Biochemical Properties
4-Nitroaniline-2,3,5,6-D4 plays a significant role in biochemical reactions, particularly in the study of metabolic pathways. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics. The nature of these interactions often involves the binding of 4-Nitroaniline-2,3,5,6-D4 to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
4-Nitroaniline-2,3,5,6-D4 has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways . Additionally, 4-Nitroaniline-2,3,5,6-D4 can alter gene expression patterns, particularly those involved in detoxification and stress response . These changes in cellular metabolism can have significant implications for cell function and viability.
Molecular Mechanism
The molecular mechanism of action of 4-Nitroaniline-2,3,5,6-D4 involves its interaction with various biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity. For instance, 4-Nitroaniline-2,3,5,6-D4 can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to alterations in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nitroaniline-2,3,5,6-D4 can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time, particularly under conditions of high temperature or light exposure . Long-term exposure to 4-Nitroaniline-2,3,5,6-D4 in in vitro or in vivo studies has been shown to result in cumulative effects on cellular function, including increased oxidative stress and changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-Nitroaniline-2,3,5,6-D4 vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant toxic effects. For instance, high doses of 4-Nitroaniline-2,3,5,6-D4 have been shown to cause methemoglobinemia and oxidative stress in animal models . Additionally, chronic exposure to high doses can lead to adverse effects on liver and kidney function .
Metabolic Pathways
4-Nitroaniline-2,3,5,6-D4 is involved in various metabolic pathways, particularly those related to its oxidative metabolism. It is metabolized by cytochrome P450 enzymes to form various metabolites, including nitroso and hydroxylamine derivatives. These metabolites can further interact with other biomolecules, leading to changes in metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 4-Nitroaniline-2,3,5,6-D4 is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, it can bind to various proteins, affecting its localization and accumulation . The distribution of 4-Nitroaniline-2,3,5,6-D4 within tissues can also be influenced by its interactions with binding proteins and other cellular components .
Subcellular Localization
The subcellular localization of 4-Nitroaniline-2,3,5,6-D4 can affect its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm and mitochondria . The localization of 4-Nitroaniline-2,3,5,6-D4 can be influenced by targeting signals and post-translational modifications that direct it to specific organelles . These localization patterns can have significant implications for its biochemical activity and effects on cellular function.
Vorbereitungsmethoden
4-Nitroaniline-2,3,5,6-D4 can be synthesized through the amination of 4-nitrochlorobenzene with deuterated ammonia (ND3). The reaction involves the substitution of the chlorine atom with the deuterated amino group, resulting in the formation of 4-Nitroaniline-2,3,5,6-D4 . The reaction conditions typically include a temperature range of 100-150°C and a pressure of 1-2 atm . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
4-Nitroaniline-2,3,5,6-D4 undergoes various chemical reactions, including:
Substitution: The amino group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various acids and bases . Major products formed from these reactions include 4-aminophenol, 4-nitrosophenol, and various substituted derivatives .
Vergleich Mit ähnlichen Verbindungen
4-Nitroaniline-2,3,5,6-D4 is similar to other nitroaniline derivatives, such as 2-nitroaniline and 3-nitroaniline . its uniqueness lies in the presence of deuterium atoms, which makes it useful in isotopic labeling studies . The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in various analytical techniques . Other similar compounds include 4-nitroaniline, 4-nitrophenylamine, and 4-nitrobenzenamine .
Eigenschaften
IUPAC Name |
2,3,5,6-tetradeuterio-4-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H,7H2/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMLOMAKGOJONV-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])[N+](=O)[O-])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
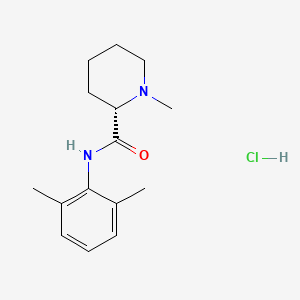
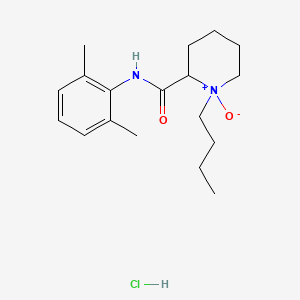
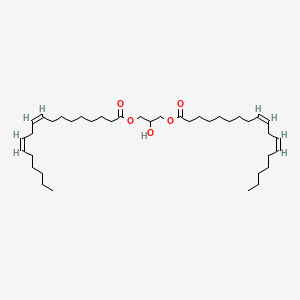

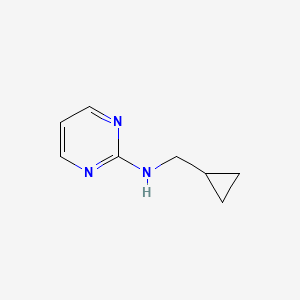
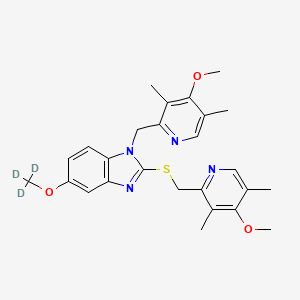
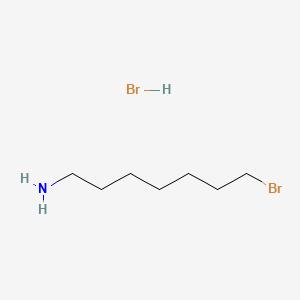
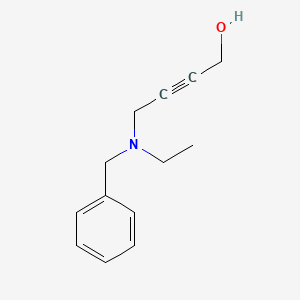
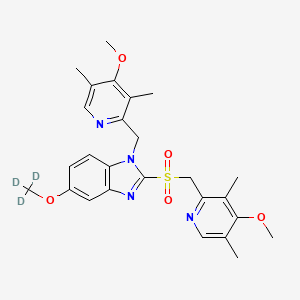
![(7R,8aS)-7-Hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B586057.png)
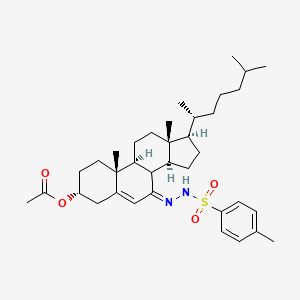
![2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B586059.png)
